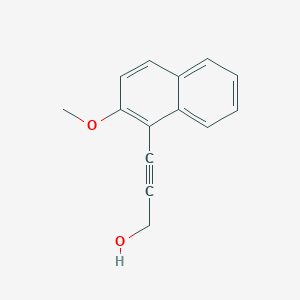
3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C₁₄H₁₂O₂ It is characterized by the presence of a naphthalene ring substituted with a methoxy group and a propynyl alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 1-iodo-2-methoxynaphthalene and propargyl alcohol.
Reaction Conditions: The reaction is carried out under palladium-catalyzed coupling conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide.
Purification: The product is purified through standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of 3-(2-methoxynaphthalen-1-yl)prop-2-ynal or 3-(2-methoxynaphthalen-1-yl)prop-2-ynoic acid.
Reduction: Formation of 3-(2-methoxynaphthalen-1-yl)prop-2-en-1-ol or 3-(2-methoxynaphthalen-1-yl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)prop-2-yn-1-ol: Similar structure but with a phenyl ring instead of a naphthalene ring.
2-Propyn-1-ol,3-(2-methoxy-1-naphthalenyl): Another isomer with slight structural differences.
Uniqueness
Properties
CAS No. |
917894-56-5 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C14H12O2/c1-16-14-9-8-11-5-2-3-6-12(11)13(14)7-4-10-15/h2-3,5-6,8-9,15H,10H2,1H3 |
InChI Key |
QFBZMXSTWJPUGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




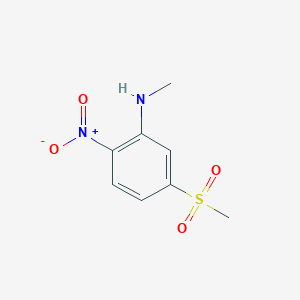
![(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B12607106.png)
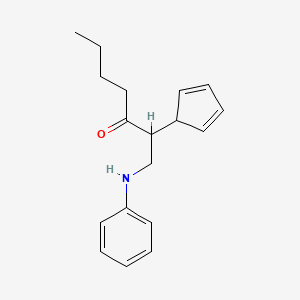

![6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607114.png)
![6-[(2,5-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12607125.png)
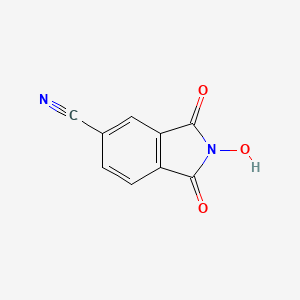
![2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene](/img/structure/B12607140.png)
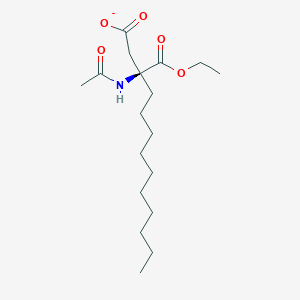
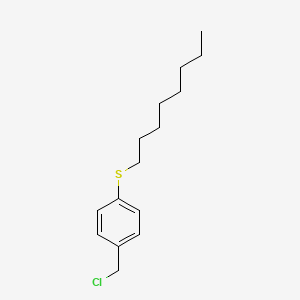
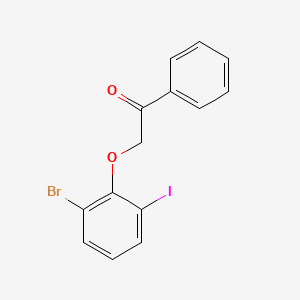
![6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12607163.png)
